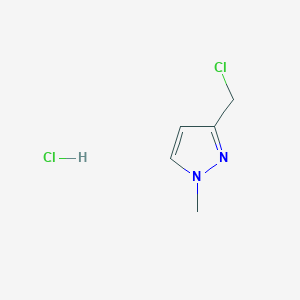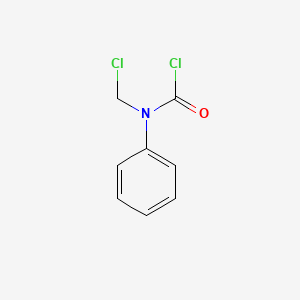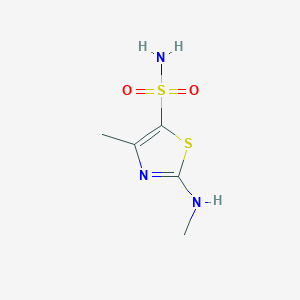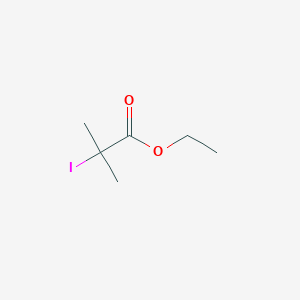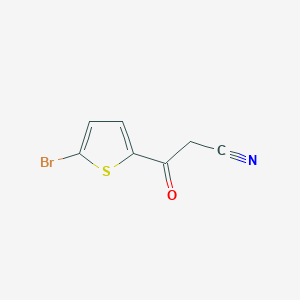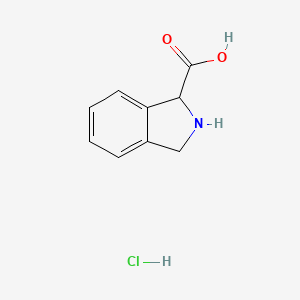
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
“2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It is a derivative of 2,3-dihydro-1H-isoindole-1-carboxylic acid .
Synthesis Analysis
The synthesis of isoindoline carbamates, which are related to 2,3-dihydro-1H-isoindole-1-carboxylic acid, has been achieved through enzyme-mediated dynamic kinetic resolution processes . This process does not require a metal or acid-base catalyst for substrate racemization .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” can be represented by the canonical SMILES stringC1C2=CC=CC=C2C(N1)C(=O)O.Cl . The InChI representation is InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H . Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is 199.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 199.0400063 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental Research and Public Health
Studies on environmental exposure to various compounds, including plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), indicate the growing importance of monitoring and assessing chemical exposure levels in humans. Silva et al. (2013) explored the environmental exposure to DINCH in U.S. adults, highlighting the use of urinary concentrations of oxidative metabolites as biomarkers for exposure assessment. This research underscores the relevance of developing sensitive and specific analytical methods for detecting and quantifying chemical exposures in environmental health studies (Silva et al., 2013).
Healthcare and Disease Biomarkers
In the healthcare sector, the detection of specific metabolites such as 2-hydroxyglutarate (2HG) in patients with IDH-mutated glioma by magnetic resonance spectroscopy (MRS) provides a non-invasive method for disease monitoring and prognosis. Choi et al. (2011) demonstrated the clinical utility of MRS in identifying 2HG as a biomarker in glioma patients, offering insights into non-invasive diagnostics and disease progression monitoring (Choi et al., 2011).
Biochemical Marker Analysis
Research by Jia et al. (2019) on metabolomics-based biomarker analysis for evaluating toxicokinetics in rats and humans showcases the application of high-resolution mass spectrometry in identifying and quantifying specific metabolites. This approach is crucial for understanding the metabolic pathways and toxicokinetic profiles of various compounds, including potential metabolites of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (Jia et al., 2019).
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538862 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride | |
CAS RN |
96016-96-5 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








